![molecular formula C4H7NOS B1612193 Morpholine-3-thione CAS No. 21009-57-4](/img/structure/B1612193.png)
Morpholine-3-thione
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Description
Morpholine-3-thione is a useful research compound. Its molecular formula is C4H7NOS and its molecular weight is 117.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Role as a Building Block:
Morpholine-3-thione is utilized as an intermediate in the synthesis of more complex organosulfur compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds:
Compound | Features | Applications |
---|---|---|
This compound | Contains a morpholine ring and thione group | Organic synthesis |
Thiourea | Lacks the morpholine ring | Less reactive in certain reactions |
2-Methylmorpholine | Lacks the thione group | Limited applications |
Biological Activities
Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit various pathogens, making it a candidate for therapeutic development .
Enzyme Inhibition:
The compound has shown promise in enzyme inhibition studies. For instance, it can interact with urease enzymes, which are critical in various biological processes. Recent studies have demonstrated that derivatives of morpholine-thiophene hybrids exhibit potent urease inhibitory effects, with IC50 values significantly lower than traditional inhibitors like thiourea .
Medicinal Chemistry
Therapeutic Potential:
Ongoing research is focused on the therapeutic applications of this compound. Its incorporation into drug design has led to enhanced potency against bacterial infections and other diseases. The World Drug Index lists over 100 drugs that feature morpholine derivatives, highlighting their importance in pharmacology .
Case Study: Urease Inhibition
A study evaluated morpholine-thiophene hybrid thiosemicarbazones for their urease inhibitory activity. The synthesized compounds demonstrated outstanding inhibition with IC50 values ranging from 3.80 to 5.77 µM, outperforming standard inhibitors .
Industrial Applications
Specialty Chemicals Production:
this compound is employed in the production of specialty chemicals and as an additive in various industrial processes. Its unique chemical properties facilitate the development of novel materials with specific functionalities .
Properties
CAS No. |
21009-57-4 |
---|---|
Molecular Formula |
C4H7NOS |
Molecular Weight |
117.17 g/mol |
IUPAC Name |
morpholine-3-thione |
InChI |
InChI=1S/C4H7NOS/c7-4-3-6-2-1-5-4/h1-3H2,(H,5,7) |
InChI Key |
LTAFRIZVOKDEMU-UHFFFAOYSA-N |
SMILES |
C1COCC(=S)N1 |
Canonical SMILES |
C1COCC(=S)N1 |
Origin of Product |
United States |
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